L-Cystine S,S-dioxide

Description

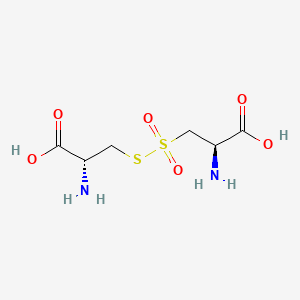

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQXJZDPDXVIEN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314203 | |

| Record name | L-Cystine, S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30452-69-8 | |

| Record name | L-Cystine, S,S-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030452698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine, S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cystine S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z64C4L1TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Sulfur Amino Acid Metabolism in Biological Systems

Sulfur-containing amino acids, primarily methionine and cysteine, are indispensable for the integrity and function of cellular systems. nih.gov Their metabolism is a cornerstone of numerous physiological processes. These amino acids are not merely building blocks for proteins but also precursors to a wide array of essential biomolecules, including glutathione (B108866), taurine (B1682933), and hydrogen sulfide (B99878) (H2S), which are critical for cellular redox balance and signaling pathways. cambridge.org

The metabolic pathways involving sulfur amino acids are deeply intertwined with one-carbon metabolism, influencing processes such as DNA methylation and epigenetic regulation. nih.govcambridge.org The sulfur atom's ability to exist in various oxidation states, from -2 to +6, endows sulfur-containing molecules with versatile redox properties, making them central to redox biology. nih.gov This chemical versatility allows them to participate in detoxification processes, energy production, and the protection of cells from oxidative damage. ontosight.ai Dysregulation of sulfur amino acid metabolism has been linked to a variety of human diseases, including cardiovascular and neurodegenerative disorders, highlighting the critical importance of maintaining sulfur homeostasis. nih.govontosight.ai

Overview of Oxidized Sulfur Species in Biological Chemistry

The biological chemistry of sulfur extends beyond the well-known thiol and disulfide forms. A diverse array of oxidized sulfur species plays crucial roles in cellular function and signaling. These reactive sulfur species (RSS) include compounds like sulfenic acids, sulfinic acids, and sulfonic acids, as well as inorganic species such as sulfite, thiosulfate, and polysulfides. nih.govportlandpress.com

Historically, research focused on the antioxidant properties of sulfur compounds. However, it is now understood that these species are integral to redox signaling, acting as molecular switches that regulate protein function, enzyme catalysis, and various cellular pathways. nih.gov For instance, hydrogen sulfide (B99878) (H2S), once considered only a toxic gas, is now recognized as a vital signaling molecule. nih.gov Accumulating evidence suggests that many biological functions originally attributed to H2S may actually be mediated by its oxidized metabolites. nih.gov The reactivity and biological roles of these oxidized sulfur species are an active area of investigation, with their instability and low concentrations in biological systems presenting analytical challenges. mdpi.com

Hierarchical Relationship of L Cystine S,s Dioxide Within the Cysteine/cystine Redox Cycle

The cysteine/cystine (Cys/CySS) couple is a major thiol/disulfide redox system in the plasma and plays a crucial role in maintaining the extracellular redox environment. nih.govnih.gov This cycle involves the uptake of cystine, its intracellular reduction to cysteine, and the subsequent release of cysteine back into the extracellular space. researchgate.net Cystine, the oxidized form, is the predominant species in the oxidizing extracellular environment. researchgate.net

L-Cystine S,S-dioxide fits into this cycle as a further oxidized derivative of L-cystine. Its formation involves the oxidation of the sulfur atoms in the disulfide bond of cystine. evitachem.com While the precise enzymatic pathways for its formation in vivo are still being elucidated, it is known that L-cystine can be oxidized by agents like hydrogen peroxide. evitachem.com this compound can be considered a step beyond the simple disulfide, representing a more highly oxidized state within the continuum of sulfur oxidation states. It can be reduced back to L-cystine or L-cysteine under appropriate reducing conditions. evitachem.com The transport of this compound across cell membranes has been observed, suggesting its potential involvement in cellular redox regulation and signaling. nih.gov

Current Research Landscape and Gaps Pertaining to L Cystine S,s Dioxide

Chemical Oxidation Mechanisms of L-Cystine to this compound

The chemical synthesis of this compound primarily involves the oxidation of its precursor, L-cystine. This transformation can occur through various non-enzymatic processes, often accelerated by catalysts or potent oxidizing agents.

Non-Enzymatic Oxidation Processes

L-cystine is formed by the oxidation of two L-cysteine molecules, which creates a disulfide bond. wikipedia.org This disulfide linkage is susceptible to further oxidation. In laboratory settings (in vitro), L-cysteine readily undergoes autooxidation to form L-cystine, a process that can be significantly accelerated by the presence of ferric (Fe³⁺) and/or cupric (Cu²⁺) cations. sigmaaldrich.comnih.gov

Under more extreme or specific oxidative conditions, L-cystine itself can be further oxidized. sigmaaldrich.com More aggressive oxidants can convert the sulfur atoms in L-cysteine and L-cystine to higher oxidation states, such as sulfinic and sulfonic acids. The formation of this compound represents an intermediate step in this oxidative progression. The process involves the addition of oxygen atoms to the sulfur atoms of the disulfide bridge in L-cystine.

Reactivity with Reactive Oxygen and Nitrogen Species

The oxidation of L-cystine can be achieved using specific reactive species. Studies have investigated the reaction of L-cysteine and its metabolites, including L-cystine, with potent oxidants like chlorine dioxide (ClO₂) and chlorite (B76162) (ClO₂⁻). researchgate.netacs.org In these reactions, L-cysteine is ultimately oxidized to cysteic acid. researchgate.netacs.org The reaction with L-cystine would proceed through intermediate oxidation states, including the S,S-dioxide, before reaching the final sulfonic acid product.

The reaction of chlorine dioxide with L-cysteine is first order in both the oxidant and the substrate and is retarded by acid. researchgate.netacs.org This indicates that the local chemical environment, particularly pH, plays a significant role in the kinetics of the oxidation process. While direct studies detailing the isolation of this compound using reactive nitrogen species are less common, the known reactivity of these species with sulfur-containing amino acids suggests a potential pathway for its formation.

| Reactant | Oxidizing Agent | Final Product | Key Finding |

|---|---|---|---|

| L-Cysteine | Chlorite (ClO₂⁻) | Cysteic Acid | Stoichiometry of 3:2 (chlorite to cysteine). researchgate.netacs.org |

| L-Cysteine | Chlorine Dioxide (ClO₂) | Cysteic Acid | Bimolecular rate constant of 405 ± 50 M⁻¹ s⁻¹. researchgate.netacs.org |

| L-Cystine | Chlorite/Chlorine Dioxide | Cysteic Acid | Oxidized as a metabolite of L-cysteine. researchgate.netacs.org |

Enzymatic Formation Pathways of this compound

The biological synthesis of this compound is less characterized than its chemical oxidation. However, the existence of enzymes capable of oxidizing sulfur-containing amino acids points to potential biosynthetic routes.

Identification of Microbial Enzymes Catalyzing S,S-Dioxide Formation

Direct microbial production of this compound has not been extensively documented. However, analogous enzymatic reactions have been identified in bacteria. A key example is the enzyme γ-glutamyl hercynylcysteine S-oxide synthase (EgtB), found in bacteria like Mycobacterium tuberculosis. qmul.ac.uk This enzyme catalyzes the oxygen-dependent formation of a cysteine S-oxide derivative as part of the ergothioneine (B1671048) biosynthesis pathway. qmul.ac.uk

Other microbial enzymes are known to process L-cystine. For instance, some oral bacteria possess β C-S lyase enzymes that can use L-cystine as a substrate to produce volatile sulfur compounds. mdpi.com While these enzymes catalyze a cleavage reaction rather than oxidation, their ability to bind and act on L-cystine demonstrates that microbes have the metabolic machinery to process this disulfide.

Oxidoreductases Potentially Involved in Sulfur Oxidation

Several types of oxidoreductases are involved in the oxidation of sulfur-containing amino acids and could potentially catalyze the formation of this compound.

Cysteine Dioxygenase (CDO): This well-studied non-heme iron enzyme plays a critical role in cysteine metabolism by catalyzing the oxidation of the thiol group of L-cysteine to L-cysteine sulfinic acid. nih.gov This reaction represents a key step in sulfur oxidation within biological systems.

γ-glutamyl hercynylcysteine S-oxide synthase (EgtB): As mentioned, this bacterial oxidoreductase requires Fe²⁺ for its activity and uses molecular oxygen to oxidize a cysteine derivative, forming an S-oxide. qmul.ac.uk Its systematic name is hercynine (B1221785),γ-L-glutamyl-L-cysteine:oxygen oxidoreductase [γ-L-glutamyl-S-(hercyn-2-yl)-L-cysteine S-oxide-forming]. qmul.ac.uk

Cystathionine (B15957) γ-lyase (CSE) and Cystathionine β-synthase (CBS): These pyridoxal-5′-phosphate (P5P)-dependent enzymes are central to sulfur amino acid metabolism and can produce hydrogen sulfide (B99878) (H₂S) from L-cysteine. researchgate.netmdpi.com Some studies suggest they can also act on L-cystine to produce persulfides, indicating their interaction with the disulfide bond. nih.gov

| Enzyme | Substrate | Product | Organism/Family |

|---|---|---|---|

| Cysteine Dioxygenase (CDO) | L-Cysteine | L-Cysteine sulfinic acid | Mammals nih.gov |

| γ-glutamyl hercynylcysteine S-oxide synthase (EgtB) | γ-L-glutamyl-L-cysteine | γ-L-glutamyl-S-(hercyn-2-yl)-L-cysteine S-oxide | Bacteria qmul.ac.uk |

| Alliinase | S-alkyl-L-cysteine S-oxide (Alliin) | Alkyl sulfenate | Plants (e.g., Garlic) wikipedia.org |

Precursors and Intermediate States in Biological Synthesis (e.g., L-Cystine, L-Cysteine)

The biosynthesis of this compound begins with its fundamental precursors, L-cysteine and L-cystine. In most organisms, L-cysteine synthesis starts from the amino acid L-serine. encyclopedia.pub The thiol group (-SH) of L-cysteine is highly reactive and central to its biological functions.

The primary steps in the pathway are:

Formation of L-Cystine: The immediate precursor to this compound is L-cystine. L-cystine is formed through the oxidative coupling of two L-cysteine molecules, creating a disulfide (-S-S-) bond. wikipedia.org This conversion occurs readily in oxidative environments. sigmaaldrich.com

Oxidation to S,S-Dioxide: The disulfide bond of L-cystine is then oxidized to form this compound. This involves the addition of two oxygen atoms, one to each sulfur atom, resulting in a thiosulfinate structure.

Further Oxidation States: More aggressive oxidation can lead to higher oxidation states. The sulfur atoms can be further oxidized to sulfone and sulfonic acid groups, ultimately forming products like cysteic acid. nih.gov

| Compound Name |

|---|

| This compound |

| L-Cystine |

| L-Cysteine |

| Cysteic Acid |

| Chlorine dioxide |

| Chlorite |

| γ-glutamyl hercynylcysteine S-oxide |

| Ergothioneine |

| L-Cysteine sulfinic acid |

| Hydrogen sulfide |

| Alliin (B105686) (S-allyl-L-cysteine S-oxide) |

| L-Serine |

Methodologies for In Vitro Chemical Synthesis

The in vitro chemical synthesis of this compound, a partially oxidized form of L-Cystine, requires carefully managed conditions to prevent over-oxidation to more stable, higher oxidation state products such as cysteic acid. The primary challenge lies in selectively introducing one oxygen atom onto each sulfur atom of the disulfide bridge without cleaving the S-S bond or proceeding to the sulfone state.

The synthesis of this compound is achieved through the controlled oxidation of L-Cystine. The choice of oxidant and reaction conditions is critical to ensure the desired product is formed with high yield and purity. Stronger oxidizing agents or harsh reaction conditions often lead to the formation of L-cysteic acid, the fully oxidized derivative. acs.orgresearchgate.net

Hydrogen Peroxide Oxidation: A common and effective method for the synthesis of sulfoxides from their corresponding thioethers is oxidation with hydrogen peroxide (H₂O₂). mdpi.com For the preparation of analogous amino acid sulfoxides, such as S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167), the reaction is typically performed in an aqueous solution at reduced temperatures. mdpi.com A general procedure involves dissolving the starting amino acid, L-Cystine, in a suitable solvent system, followed by cooling the solution (e.g., to 4°C) before the stoichiometric addition of cold hydrogen peroxide. mdpi.com

The progress of the reaction must be carefully monitored using chromatographic techniques to halt the process once the desired S,S-dioxide is formed, thereby preventing further oxidation to the corresponding sulfone. mdpi.com The presence of excess H₂O₂ or elevated temperatures can promote this over-oxidation. mdpi.com

Alternative Oxidation Systems: While H₂O₂ is a preferred reagent, other oxidation systems have been explored for the oxidation of cysteine and its derivatives. However, many of these are too potent for the selective synthesis of this compound. For instance, oxidants like chlorine dioxide or electrochemically generated bromine have been shown to oxidize L-cystine to L-cysteic acid. acs.orgresearchgate.net The oxidation of L-cysteine with dimethyl sulfoxide (DMSO) has been used to produce L-cystine, demonstrating its milder oxidative capacity, though its specific application for generating the S,S-dioxide from cystine is less documented. google.com

Table 1: Comparison of Oxidation Strategies for Cysteine/Cystine Derivatives

| Oxidant | Starting Material | Typical Product(s) | Conditions & Remarks | Source(s) |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | S-carboxyalkyl-cysteines | S-carboxyalkyl-cysteine sulfoxides | Cold (e.g., 4°C), controlled stoichiometry. Excess oxidant leads to sulfone. | mdpi.com |

| Chlorine Dioxide (ClO₂) | L-Cysteine | L-Cysteic Acid | Strong oxidant, leads to complete oxidation of the sulfur moiety. | acs.orgresearchgate.net |

| Electrochemically Generated Bromine | L-Cystine | L-Cysteic Acid | Anodic oxidation process resulting in the over-oxidized product. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | L-Cysteine | L-Cystine | Milder oxidation, used for disulfide bond formation. | google.com |

Purification and Characterization of Synthetic Products

The successful synthesis of this compound must be followed by rigorous purification and characterization to ensure the identity, purity, and structure of the final product. The inherent instability of some sulfur-containing amino acids can pose challenges during these steps. nih.gov

Purification Methods: Following the oxidation reaction, the product mixture often requires purification to isolate the this compound from unreacted starting materials, by-products, and the oxidant.

Fractional Crystallization: This technique is effective for separating compounds with different solubilities. By carefully controlling temperature and solvent composition, crystalline this compound can be precipitated from the solution. This method has been successfully used to separate diastereomers of similar amino acid sulfoxides. mdpi.com

Ion-Exchange Chromatography: As an amino acid derivative, this compound can be effectively purified using ion-exchange chromatography. mdpi.com This technique separates molecules based on their net charge, which differs between L-Cystine, this compound, and potential by-products like L-cysteic acid.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique widely used for the separation, quantification, and purification of amino acids and their derivatives. insights.bio It can be employed to obtain highly pure fractions of the target compound.

Characterization Techniques: A suite of analytical methods is employed to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming the addition of two oxygen atoms to the L-Cystine molecule. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation and identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the product, confirming the chemical environment of the protons and carbons in the molecule. Quantitative NMR (qNMR) can also be used to determine the purity of the sample. mdpi.com

Amino Acid Analysis: Specialized amino acid analyzers, often using post-column derivatization with reagents like ninhydrin, can be used to quantify the product and assess its purity relative to other amino acids. mdpi.com

Polarimetry: Since this compound is a chiral molecule, polarimetry is used to measure its specific optical rotation, which is a fundamental physical property of the pure enantiomer. mdpi.com

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Information Provided | Source(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the mass of the synthesized molecule (C₆H₁₂N₂O₆S₂). | mdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation & Purity | Provides detailed structural information and quantitative assessment. | mdpi.com |

| HPLC | Purification & Quantification | Separates the product from impurities and allows for quantification. | insights.bio |

| Ion-Exchange Chromatography | Purification | Separates based on charge; effective for amino acid derivatives. | mdpi.comajol.info |

| Polarimetry | Chirality Confirmation | Measures specific optical rotation, confirming stereochemical integrity. | mdpi.com |

| Amino Acid Analysis | Quantification & Purity | Detects and quantifies ninhydrin-reactive compounds. | mdpi.com |

Integration into Sulfur Metabolism Pathways

The metabolism of sulfur-containing amino acids is a critical aspect of cellular biochemistry, with L-cysteine serving as a central molecule. Its various oxidized forms, including this compound, are integral to the broader network of sulfur metabolism, influencing redox balance and the synthesis of essential compounds.

Pathways of Formation from L-Cystine and L-Cysteine

This compound is an oxidized derivative of L-cystine, which itself is formed by the oxidation of two L-cysteine molecules. wikipedia.orgdrugbank.com The formation of L-cystine from L-cysteine is a spontaneous process in aerobic environments. caldic.com The subsequent oxidation of L-cystine to this compound involves the addition of oxygen atoms to the sulfur atoms of the disulfide bond. This can occur through reactions with oxidizing agents like hydrogen peroxide or performic acid. evitachem.com

The initial and pivotal step in the catabolism of L-cysteine often involves its oxidation. Cysteine dioxygenase (CDO), a highly regulated enzyme, catalyzes the oxidation of the thiol group of L-cysteine to produce cysteine sulfinic acid (also known as 3-sulfinoalanine). caldic.comresearchgate.netcaldic.com This oxidative pathway is a major route for cysteine degradation and is responsive to the intracellular concentration of L-cysteine. researchgate.netcaldic.com While direct enzymatic pathways for the formation of this compound from L-cysteine or L-cystine within the cell are not as clearly defined as that for cysteine sulfinic acid, the presence of various reactive oxygen species (ROS) in cellular compartments suggests that non-enzymatic oxidation can contribute to its formation. rsc.org

The thiol group of cysteine is highly reactive and can exist in various oxidation states, from -2 to +6, leading to a variety of oxidized species including sulfenic, sulfinic, and sulfonic acids. rsc.orgnih.gov This inherent reactivity makes cysteine and its derivatives key players in cellular redox signaling and homeostasis.

Potential Metabolic Interconversions with Other Oxidized Sulfur Species (e.g., L-Cystine S-oxide, Cysteine Sulfinic Acid)

The metabolic landscape of oxidized sulfur compounds is characterized by a network of interconversions. This compound can be conceptually linked to other oxidized species such as L-cystine S-oxide and cysteine sulfinic acid.

L-cystine S-oxide is a related compound where only one of the sulfur atoms in the disulfide bond of L-cystine is oxidized to a sulfoxide. evitachem.com It is plausible that L-cystine S-oxide could be an intermediate in the formation of this compound or that both could be reduced back to L-cystine. evitachem.com

Cysteine sulfinic acid is a key metabolite in the oxidative catabolism of L-cysteine. caldic.com It can be further metabolized through two primary routes. One pathway involves its decarboxylation by cysteinesulfinate decarboxylase (CSD) to form hypotaurine, a precursor to taurine (B1682933). caldic.com Alternatively, it can be transaminated by aspartate aminotransferase to yield 3-sulfinopyruvate, which can then decompose to pyruvate (B1213749) and sulfite. nih.gov

The reversible oxidation of cysteine residues in proteins to sulfenic acids is a well-established mechanism in redox signaling. acs.org These sulfenic acids can be further oxidized to sulfinic and sulfonic acids, with the sulfinic acid form being potentially reducible by the enzyme sulfiredoxin in an ATP-dependent manner. acs.orgfrontiersin.org This highlights the dynamic nature of cysteine oxidation states and the potential for interconversion between different oxidized forms, which likely extends to free amino acid derivatives like this compound.

Enzymatic Degradation and Reduction Pathways

The metabolism of this compound is intrinsically linked to the cellular machinery that manages sulfur-containing compounds and maintains redox balance. This includes specific enzymes capable of cleaving or reducing oxidized sulfur species.

Identification of Enzymes Involved in this compound Reduction or Cleavage

While specific enzymes that exclusively target this compound for degradation or reduction are not extensively characterized, the broader enzymatic systems involved in sulfur amino acid metabolism provide likely candidates. Enzymes that catalyze the reduction of disulfide bonds are of particular interest.

The thioredoxin (Trx) and glutaredoxin (Grx) systems are major cellular disulfide-reducing systems. caldic.com The thioredoxin system, comprising thioredoxin and thioredoxin reductase (TrxR), utilizes NADPH to reduce disulfide bonds in various proteins. mdpi.com The glutaredoxin system works in conjunction with glutathione (B108866) (GSH) and glutathione reductase. These systems are known to reduce L-cystine to L-cysteine intracellularly. caldic.comresearchgate.net Given their broad substrate specificity for disulfides, it is highly probable that they also participate in the reduction of oxidized forms of cystine, such as this compound, converting it back to L-cysteine or intermediate oxidized forms.

Furthermore, enzymes involved in the catabolism of L-cysteine, such as cysteine desulfhydrases, play a role in sulfur metabolism. mdpi.commdpi.comnih.gov In bacteria, for instance, cysteine desulfhydrases like CdsH and CyuA are involved in the degradation of cysteine to pyruvate, ammonia, and sulfide. nih.gov While their direct action on this compound is not documented, their role in processing sulfur-containing amino acids underscores the enzymatic capacity within cells to metabolize such compounds.

Role of Cellular Redox Systems in this compound Metabolism

The metabolism of this compound is fundamentally governed by the cellular redox environment. The intracellular environment is highly reducing, which favors the thiol form (L-cysteine) over the disulfide form (L-cystine). caldic.comnih.gov This reducing state is maintained by powerful redox systems, primarily the thioredoxin and glutathione systems. caldic.commdpi.com

The glutathione system, which includes reduced glutathione (GSH) and its oxidized form (GSSG), plays a central role in maintaining redox homeostasis. The high ratio of GSH to GSSG within cells provides a strong reducing potential. nih.gov GSH can directly participate in the reduction of disulfides and can also serve as a cofactor for glutaredoxins. caldic.com

The thioredoxin system is another critical component of the cellular antioxidant defense. mdpi.com Thioredoxins are small, ubiquitous proteins that catalyze the reduction of disulfide bonds in a variety of target proteins, thereby regulating their function. mdpi.com The redox potential of the thioredoxin system is even more reducing than that of the glutathione system, indicating a high capacity for disulfide reduction. caldic.com

These redox systems are crucial for converting imported L-cystine into L-cysteine, which can then be utilized for protein and glutathione synthesis. researchgate.netresearchgate.net It is therefore expected that these same systems would be responsible for the reduction and subsequent metabolism of this compound, breaking it down into less oxidized and more readily usable forms of sulfur.

Intracellular and Extracellular Dynamics of this compound

The distribution and concentration of this compound, like other sulfur-containing amino acids, are subject to the distinct redox environments inside and outside the cell, as well as transport mechanisms across the cell membrane.

Due to the highly reducing intracellular environment, L-cysteine is the predominant form within cells, while the oxidized form, L-cystine, is more prevalent in the extracellular space. caldic.comnih.govresearchgate.net Consequently, it is expected that this compound, being an even more oxidized species, would primarily exist extracellularly.

Cells have specific transport systems for the uptake of sulfur-containing amino acids. The cystine/glutamate antiporter (system x c -) is a key transporter that imports L-cystine into the cell in exchange for intracellular glutamate. wikipedia.orgresearchgate.netnih.gov Once inside the cell, L-cystine is rapidly reduced to L-cysteine by the cellular redox systems. caldic.comresearchgate.net This continuous uptake and reduction of L-cystine maintains a concentration gradient that favors its import.

Transport Mechanisms in Model Systems (e.g., Cystinosin interactions with oxidized cystine forms)

The transport of cystine and its derivatives across cellular membranes is a critical aspect of sulfur amino acid homeostasis. The primary transporter for exporting cystine from the lysosome is cystinosin, a proton-coupled symporter encoded by the CTNS gene. nih.govembopress.org Mutations in this gene lead to the lysosomal storage disease cystinosis, characterized by the accumulation of cystine crystals within lysosomes. nih.govresearchgate.net

Cystinosin exhibits a high degree of substrate specificity, a feature that is central to understanding the potential transport of oxidized cystine forms like this compound. nih.gov Structural and functional studies reveal that cystinosin operates on a "molecular ruler" principle, containing a narrow, elongated binding cavity that precisely fits the dimensions of L-cystine. nih.govresearchgate.net This transporter recognizes and interacts with the amino and carboxyl groups at both ends of the dimeric cystine molecule, which explains its strict selectivity over monomeric amino acids. nih.gov

While cystinosin's affinity for L-cystine is well-documented, its interaction with more oxidized forms such as this compound has not been directly reported. Research into cystinosin's substrate specificity has shown it does not transport a variety of other amino acids and related compounds. nih.govresearchgate.net Given the transporter's precise recognition mechanism, the addition of two oxygen atoms to the disulfide bridge of cystine to form this compound would significantly alter the molecule's size, shape, and polarity. It is therefore hypothesized that this compound is not a substrate for cystinosin. This lack of transport would mean that if this compound is formed within the lysosome, it would be trapped, potentially contributing to lysosomal dysfunction. However, direct experimental evidence to confirm or refute this hypothesis is currently lacking.

Other transport systems, such as the plasma membrane-located system x(c)- and system L transporters, are known to be involved in the cellular uptake of L-cystine and other derivatives like S-nitroso-L-cysteine, respectively. pnas.orgnih.gov System x(c)- exchanges extracellular L-cystine for intracellular glutamate, while system L transports large neutral amino acids. pnas.orgwikipedia.org There is no evidence to suggest that these transporters are involved in the movement of this compound.

| Substrate Tested | Transport Activity Relative to L-Cystine | Reference |

|---|---|---|

| L-Cystine | High | nih.govnih.gov |

| Cysteine | Negligible | nih.gov |

| Cysteamine-cysteine mixed disulfide | Low/Negligible | nih.gov |

| Various canonical amino acids | Negligible | nih.gov |

| This compound | Not Reported (Hypothesized to be negligible) | N/A |

Compartmentalization in Cellular Biochemistry

Cellular metabolism is highly organized into distinct compartments, each with a unique biochemical environment. The metabolism of cysteine and its oxidized form, cystine, is a prime example of this compartmentalization, which is largely dictated by the differing redox potentials of subcellular organelles. frontiersin.org

The cytosol is maintained in a highly reducing state, rich in antioxidants like glutathione (GSH), which ensures that cysteine predominantly exists in its reduced, thiol form (-SH). researchgate.netresearchgate.net In contrast, the extracellular space and the lumens of certain organelles, such as the endoplasmic reticulum and lysosomes, are more oxidizing environments. nih.govresearchgate.net Consequently, in these compartments, cysteine is readily oxidized to its disulfide form, L-cystine.

Lysosomes are a key compartment in cystine metabolism. They are the primary sites for the degradation of proteins and peptides, which releases constituent amino acids, including cysteine that is then oxidized to cystine. embopress.org The acidic and oxidizing nature of the lysosome makes it a major storage depot for cystine, where concentrations can be up to 30-fold higher than in the cytosol. nih.gov This steep concentration gradient is maintained by the action of the cystine exporter, cystinosin, which transports cystine out into the cytosol where it is rapidly reduced back to cysteine for use in various metabolic pathways, including protein and glutathione synthesis. nih.govresearchgate.net

| Cellular Compartment | Redox Environment | Predominant Form | Key Processes | Reference |

|---|---|---|---|---|

| Cytosol | Reducing | L-Cysteine | Glutathione synthesis, Protein synthesis | researchgate.netresearchgate.net |

| Extracellular Space | Oxidizing | L-Cystine | Uptake by transporters (e.g., system x(c)-) | researchgate.netresearchgate.net |

| Lysosome | Oxidizing | L-Cystine | Protein degradation, Cystine storage and export | embopress.orgnih.gov |

| Lysosome (Probable) | Oxidizing | This compound | Formation via oxidation of L-cystine; potential accumulation | acs.org |

Characterization of Enzymes Interacting with this compound

A number of enzymes have been identified that interact with this compound, either as a substrate or as an inhibitor. The characterization of these enzymes provides crucial insights into the metabolic fate of this compound.

Substrate Specificity and Kinetic Analysis

The substrate specificity of enzymes that metabolize this compound and its analogs is a key area of investigation. For instance, bacterial kynureninase from Pseudomonas fluorescens (PfKyn) is potently inhibited by S-(2-aminophenyl)-L-cysteine S,S-dioxide, an analog of this compound, with a low nanomolar inhibition constant (Ki) of 27 nM. nih.gov This suggests a high affinity of the enzyme's active site for this particular chemical structure. In contrast, the same compound is a relatively weak inhibitor of rat liver kynureninase, with a Ki value of 10 μM, highlighting significant differences in substrate specificity between prokaryotic and eukaryotic forms of the enzyme. nih.gov

Kinetic analyses have revealed detailed information about the reaction mechanisms. For example, pre-steady-state kinetic analysis of yeast cystathionine β-synthase (yCBS) in H₂S-generating reactions shows that the reaction with cysteine, a precursor to cystine derivatives, proceeds through an aminoacrylate intermediate. nih.gov The rate of formation of this intermediate is dependent on the cysteine concentration. nih.gov Such studies are essential for understanding the catalytic efficiency and reaction pathways of enzymes that interact with sulfur-containing amino acids.

Interactive Table: Kinetic Parameters of Enzymes Interacting with this compound Analogs

| Enzyme | Analog | Organism | Kinetic Parameter | Value |

| Kynureninase (PfKyn) | S-(2-aminophenyl)-L-cysteine S,S-dioxide | Pseudomonas fluorescens | Ki | 27 nM nih.gov |

| Kynureninase | S-(2-aminophenyl)-L-cysteine S,S-dioxide | Rat (liver) | Ki | 10 µM nih.gov |

| Cystathionine β-synthase (yCBS) | L-cysteine | Yeast | k_obs (aminoacrylate formation) | 1.61 ± 0.04 mM⁻¹ s⁻¹ (low cysteine) nih.gov |

| Cystathionine β-synthase (yCBS) | L-cysteine | Yeast | k_obs (aminoacrylate formation) | 2.8 ± 0.1 mM⁻¹ s⁻¹ (high cysteine) nih.gov |

| Cystathionine β-synthase (yCBS) | Homocysteine | Yeast | Bimolecular rate constant | 142 mM⁻¹ s⁻¹ nih.gov |

Structural Biology of Enzyme-L-Cystine S,S-dioxide Complexes

The three-dimensional structures of enzymes in complex with substrates or inhibitors provide a molecular basis for their specificity and catalytic mechanism. While specific structural data for enzyme-L-Cystine S,S-dioxide complexes are not extensively detailed in the provided search results, the structures of related enzymes offer valuable inferences. For example, the crystal structure of bacterial cystathionine β-lyases (CBL) reveals a three-domain fold. mdpi.com The active site, which binds the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, is located in the second domain and involves a conserved lysine (B10760008) residue. mdpi.com The N-terminal domain of one subunit contributes to the active site of the adjacent subunit, which is important for the enzyme's quaternary structure and function. mdpi.com

In the case of cysteine dioxygenase (CDO), a non-heme iron enzyme, spectroscopic and computational studies have been used to probe the structure of the active site when bound to substrate and nitric oxide (a mimic of dioxygen). nih.gov These studies suggest a bidentate coordination of L-cysteine to the iron center, involving both the thiol and amino groups, which is crucial for the enzyme's high substrate specificity. nih.gov

Cofactor Requirements for Enzymatic Transformations

Many enzymes that catalyze transformations of sulfur-containing amino acids, including derivatives of L-Cystine, are dependent on specific cofactors. Pyridoxal 5'-phosphate (PLP) is a common cofactor for enzymes involved in amino acid metabolism, such as cystathionine β-lyases and cystathionine γ-lyase. mdpi.commdpi.com These enzymes utilize PLP to facilitate β-elimination reactions. mdpi.com

Other enzymes, particularly those involved in redox reactions, require different types of cofactors. For instance, cysteine dioxygenase (CDO) is a non-heme iron enzyme that requires an iron center for its catalytic activity. researchgate.netnih.gov The iron atom is essential for binding and activating molecular oxygen. Some flavin-dependent mono- or dioxygenases may indirectly require NAD(P)H as a reducing agent. illinois.edu The regeneration of these cofactors is a critical aspect of cellular metabolism. rsc.orgacs.org

Molecular Mechanisms of Sulfur Oxidation and Reduction by Enzymes

The oxidation and reduction of the sulfur atoms in this compound are central to its enzymatic transformations. These processes involve complex electron transfer reactions and often the participation of metal centers.

Electron Transfer Mechanisms in Enzyme Active Sites

Electron transfer is a fundamental process in the catalytic cycle of oxidoreductases. conicet.gov.ar In these enzymes, electrons can be transferred from a substrate to a redox cofactor within the active site, and then to an external electron acceptor. conicet.gov.arfrontiersin.org The transfer can occur directly or be mediated by a series of redox centers within the protein. frontiersin.orgnih.gov

The oxidation of cysteine residues, which are the precursors to cystine and its oxides, can proceed through radical intermediates. sigmaaldrich.com The univalent oxidation of cysteine generates a thiyl radical, which can then react further. sigmaaldrich.com In the context of enzymes, the specific environment of the active site controls the nature and outcome of these redox reactions. For example, in peroxiredoxins, the oxidation of a catalytic cysteine to a sulfenic acid is a key step in their mechanism. nih.gov This sulfenic acid can then react with another cysteine to form a disulfide bond, which is subsequently reduced to complete the catalytic cycle. nih.gov

Role of Metal Centers in this compound Transformations

Metal centers play a crucial role in the enzymatic transformations of many sulfur-containing compounds. conicet.gov.ar In non-heme iron enzymes like cysteine dioxygenase (CDO), the iron center is directly involved in the binding and activation of molecular oxygen. nih.gov The substrate, L-cysteine, binds to the iron, and this is a prerequisite for oxygen binding. nih.gov The transfer of electrons from the Fe(II) center to the bound oxygen results in the formation of a reactive iron-superoxo species.

Copper is another metal that is important in the redox chemistry of cysteine. unl.pt Copper ions can catalyze the oxidation of cysteine and the formation of disulfide bonds. sigmaaldrich.com In some copper-containing proteins, the interaction between copper and cysteine residues is critical for their function and can involve redox cycling of both the metal and the sulfur atom. unl.pt Iron-sulfur clusters, which are common in many oxidoreductases, also serve as electron transfer centers. wikipedia.org These clusters can exist in various oxidation states and facilitate the movement of electrons within the protein. wikipedia.org

Comparative Enzymatic Biochemistry with Other Oxidized Cysteine/Cystine Species

The enzymatic processing of oxidized sulfur-containing amino acids is a critical aspect of cellular redox homeostasis and metabolism. The biochemistry of this compound is best understood in comparison to other oxidized forms of cysteine and cystine, which are substrates for a variety of enzymes. These enzymes exhibit different specificities and catalytic mechanisms depending on the oxidation state of the sulfur atoms.

The primary enzymatic pathways involve oxidoreductases that reduce disulfide bonds and lyases or dioxygenases that catabolize the cysteine backbone. The introduction of oxygen atoms to the sulfur in L-cystine to form this compound alters its chemical properties and, consequently, its recognition and processing by enzymes.

Enzymatic Reduction of Disulfides:

Glutathione reductase is a key enzyme that reduces oxidized glutathione (GSSG), a disulfide structurally related to L-cystine. rsc.orgnih.gov This enzyme is highly specific for GSSG and is part of a critical antioxidant system. nih.gov Studies on analogs of oxidized glutathione have shown that steric hindrance near the disulfide bond can completely abolish the reductase activity. nih.gov For instance, an analog with methyl groups on the cysteine residues is not reduced and acts as a competitive inhibitor. nih.gov This suggests that enzymes like glutathione reductase, which are tailored to a specific disulfide substrate, are unlikely to process this compound due to the significant structural and electronic changes introduced by the S,S-dioxide group.

Enzymes Acting on Cysteine Sulfoxides:

A notable class of enzymes that act on cysteine sulfoxides are the alliin lyases (EC 4.4.1.4), found in plants like garlic and onion. wikipedia.orgnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the cleavage of the C-S bond in S-alkyl-L-cysteine S-oxides, producing a sulfenic acid and other products. wikipedia.org The substrate for these enzymes is an S-oxide of a cysteine derivative. While this compound itself is a dimer, the principles of enzyme-substrate recognition for sulfoxides are relevant. Another related enzyme is hercynylcysteine sulfoxide lyase, which is involved in the biosynthesis of ergothioneine. uniprot.org

Cysteine Catabolism Enzymes:

Cysteine dioxygenase (CDO) is a crucial enzyme in cysteine catabolism that catalyzes the oxidation of the L-cysteine thiol group to form cysteinesulfinate. caldic.comelifesciences.org This enzyme has a high specificity for L-cysteine and does not efficiently oxidize related thiols like homocysteine. researchgate.net The product, cysteinesulfinate, is an intermediate in taurine biosynthesis. caldic.comresearchgate.net The enzymatic action of CDO highlights how cells handle excess cysteine by converting it into a different oxidized species for further metabolism.

Other enzymes, such as cysteine desulfhydrases, are involved in the breakdown of L-cysteine to produce hydrogen sulfide (H₂S), pyruvate, and ammonia. mdpi.commdpi.comfrontiersin.org Some of these enzymes can also act on L-cystine. mdpi.com For example, a β-CSL enzyme from Fusobacterium nucleatum shows a preference for L-cystine and L-cystathionine as substrates. mdpi.com

The comparative enzymatic biochemistry is summarized in the tables below, highlighting the differences in substrates and reactions for enzymes that process various oxidized forms of cysteine and cystine.

Table 1: Comparative Enzymatic Reactions with Oxidized Cysteine/Cystine Species

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Key Mechanistic Feature |

| Oxidoreductases | Glutathione Reductase | Oxidized Glutathione (GSSG) nih.govnih.gov | 2 Glutathione (GSH) nih.gov | Reduction of disulfide bond, NADPH-dependent nih.govresearchgate.net |

| Lyases | Alliin Lyase | S-Alkyl-L-cysteine S-oxide wikipedia.org | Alkyl sulfenate, 2-aminoacrylate wikipedia.org | C-S bond cleavage, PLP-dependent wikipedia.org |

| Dioxygenases | Cysteine Dioxygenase (CDO) | L-Cysteine, O₂ caldic.comelifesciences.org | L-Cysteinesulfinate caldic.comelifesciences.org | Oxidation of thiol group caldic.com |

| Desulfhydrases | L-Cysteine Desulfhydrase | L-Cysteine mdpi.com | Pyruvate, NH₄⁺, H₂S mdpi.com | Elimination reaction, PLP-dependent mdpi.com |

| β C-S Lyases | F. nucleatum β-CSL | L-Cystine, L-Cystathionine mdpi.com | Thiols, Pyruvate, Ammonia mdpi.com | β-elimination reactions mdpi.com |

Table 2: Substrate Specificity of Enzymes in Cysteine/Cystine Metabolism

| Enzyme | Primary Substrate | Other Potential Substrates/Analogs | Comments |

| Glutathione Reductase | Oxidized Glutathione (GSSG) nih.gov | - | Shows competitive inhibition by methylated GSSG analogs, indicating strict structural requirements. nih.gov |

| Alliin Lyase | Alliin (S-Allyl-L-cysteine S-oxide) wikipedia.org | Other S-alk(en)yl cysteine sulfoxides nih.gov | Acts on mono-S-oxides of cysteine derivatives. wikipedia.orgnih.gov |

| Cysteine Dioxygenase (CDO) | L-Cysteine caldic.comresearchgate.net | - | Highly specific; does not effectively oxidize homocysteine. researchgate.net |

| L-Cysteine Desulfhydrase | L-Cysteine mdpi.com | - | Primarily involved in H₂S production from L-cysteine. frontiersin.orgresearchgate.net |

| F. nucleatum β-CSL | L-Cystine, L-Cystathionine mdpi.com | L-Cysteine, S-methyl-L-cysteine mdpi.com | Demonstrates broader substrate specificity compared to some mammalian enzymes. mdpi.com |

The enzymatic handling of this compound itself is not well-documented in comparison to L-cystine or L-cysteine sulfenic acid. However, the existing data on related enzymes allow for inferences. The presence of the S,S-dioxide functional group would likely prevent its reduction by typical disulfide reductases due to the higher oxidation state of the sulfur. It is more plausible that it would be a substrate for a lyase or a transferase that recognizes the oxidized sulfur moiety, although specific enzymes with this activity have yet to be characterized in detail. The metabolism of this compound likely follows a distinct pathway from the canonical routes established for cysteine, cystine, and their more common oxidized derivatives.

Biochemical Roles and Fundamental Cellular Processes

Participation in Cellular Redox Homeostasis

Cellular redox homeostasis is the maintenance of a stable balance between oxidizing and reducing agents within a cell. This equilibrium is crucial for normal cellular function, and its disruption can lead to oxidative stress, a condition implicated in numerous diseases. L-Cystine S,S-dioxide is involved in these intricate regulatory networks.

The redox cycling between L-cysteine and its oxidized form, L-cystine, is a cornerstone of cellular redox signaling and control. researchgate.net L-cystine, upon entering the cell, is reduced to L-cysteine by enzymes such as cystine reductase, or by molecules like glutathione (B108866) and thioredoxin. researchgate.net This process provides the essential amino acid L-cysteine for protein and glutathione synthesis. researchgate.net The conversion of L-cystine to L-cysteine can also lead to protein oxidation, even in the absence of additional oxidants. researchgate.net

Thiol-disulfide exchange reactions are fundamental to cellular redox regulation, involving the transfer of a disulfide bond from one molecule to another. wikipedia.org These reactions are critical for the proper folding of proteins, the regulation of enzyme activity, and signal transduction. wikipedia.org The primary thiol/disulfide redox couple in human plasma is cysteine/cystine. nih.gov

Redox Cycling Mechanisms Involving this compound

Role as a Signaling Molecule or Intermediate

Beyond its role in general redox buffering, this compound and related oxidized sulfur compounds can act as signaling molecules or intermediates in cellular pathways.

The reversible oxidation of cysteine residues in proteins is a key mechanism for regulating protein function in response to cellular signals, particularly those involving reactive oxygen species (ROS). nih.govacs.org These modifications, which include sulfenylation, S-nitrosylation, and S-glutathionylation, can alter a protein's conformation, activity, and interaction with other molecules. mdpi.commdpi.com

While direct evidence for this compound as a primary signaling molecule is limited, its formation can be seen as part of the broader spectrum of cysteine oxidation states that collectively modulate the "cysteine redoxome." wikipedia.org The generation of various oxidized sulfur species, including sulfenic acids (R-SOH), from the reaction of thiols with oxidants is a critical initial step in many signaling cascades. mdpi.com These highly reactive intermediates can then lead to the formation of disulfides or other modifications. mdpi.com The presence of this compound could influence these pathways by interacting with key protein thiols or by being a product of specific oxidative events.

Studies in various model systems have highlighted the importance of cysteine metabolism and redox signaling in the response to cellular stress. For instance, in pancreatic β-cells under endoplasmic reticulum (ER) stress, there is an upregulation of hydrogen sulfide (B99878) (H₂S) production, which then leads to the sulfhydration of metabolic enzymes, altering their activity. elifesciences.org This demonstrates a link between cysteine-derived molecules and the integrated stress response.

In renal tubular epithelial cells, a related compound, S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167), was found to activate the Nrf2 antioxidant pathway, a key regulator of the cellular response to oxidative stress. mdpi.com This suggests that oxidized cysteine derivatives can trigger cytoprotective mechanisms. Given that L-cystine itself can induce the Nrf2 pathway through the oxidation of Keap1, a protein rich in cysteine residues, it is plausible that this compound could also participate in activating such stress response pathways. researchgate.net

Modulation of Protein Function through Sulfur Modifications (General context, not specific to S,S-dioxide directly in snippets but inferred from Cys redoxome)

Interactions with Biological Macromolecules and Ligands

The interaction of this compound with biological macromolecules is crucial to its function. The structure of the molecule, with its amino and carboxyl groups, disulfide bond, and sulfoxide moieties, dictates its binding properties.

Research on the lysosomal cystine transporter, cystinosin, has shown that it can transport L-cystine-S,S-dioxide at a significant rate. nih.gov This finding indicates that the transporter's binding pocket is flexible enough to accommodate the additional oxygen atoms on the sulfur of the disulfide bond. nih.gov This transport into lysosomes, which are oxidative organelles, is a key step in the metabolism of cystine and its derivatives. wikipedia.org

Binding Affinity and Specificity with Proteins (e.g., Transporters)

This compound, an oxidized derivative of L-cystine, demonstrates specific interactions with cellular transport proteins, indicating its recognition and translocation across biological membranes. Research into the lysosomal cystine transporter, cystinosin, has provided direct evidence of this binding and transport specificity. Cystinosin is a proton-coupled symporter responsible for exporting cystine from the lysosome into the cytoplasm. nih.gov

Studies using a plant homologue of human cystinosin (from A. thaliana) have explored the transporter's substrate specificity by testing various structural analogues of L-cystine. In these assays, this compound was identified as a transportable substrate. It was transported at approximately 80% of the rate of the primary substrate, L-cystine. nih.gov This finding is significant as it suggests that the transporter can accommodate the structural changes introduced by the dioxide modification, specifically the addition of two oxygen atoms to one of the sulfur atoms in the disulfide bond. nih.gov

The ability of cystinosin to transport this compound highlights the flexibility of the transporter's binding pocket. The successful transport implies that the key recognition points necessary for binding and translocation, such as the carboxylate and amino groups of the cystine backbone, are correctly positioned and that the introduction of the sulfoxide group does not abolish the affinity. nih.gov Interestingly, other cystine analogues were not transported, underscoring the specific nature of the interaction. nih.gov

Table 1. Relative transport rates of L-Cystine and this compound by the lysosomal transporter cystinosin. Data sourced from studies on a functional homologue from A. thaliana. nih.gov

Influence on Protein Conformation and Stability

The influence of this compound on protein conformation and stability can be inferred from the well-established principles of the cysteine redoxome. The thiol group of cysteine residues is highly reactive and can undergo various oxidation reactions, leading to post-translational modifications that are fundamental in regulating protein structure and function. portlandpress.comfrontiersin.orgnih.gov These modifications include the formation of disulfide bonds, sulfenic acids (Cys-SOH), sulfinic acids (Cys-SO2H), and sulfonic acids (Cys-SO3H). nih.govacs.org

The oxidation state of cysteine residues within a protein is a critical determinant of its three-dimensional structure. nih.govnih.gov The introduction of oxygen atoms to the sulfur of cysteine changes its chemical properties, including size, polarity, and hydrogen-bonding capacity. frontiersin.orgnih.gov These changes can induce significant local and global conformational rearrangements in proteins. frontiersin.orgnih.gov For instance, the oxidation of a catalytic cysteine in the PTP-1B protein to a sulfenamide (B3320178) intermediate leads to major structural rearrangements within its active site, which is crucial for its function. frontiersin.orgnih.gov

Given that this compound is an oxidized form of the cystine dimer, its incorporation into or interaction with proteins would be part of this complex redox landscape. The presence of the S,S-dioxide moiety introduces a more oxidized and polar sulfur center compared to a standard disulfide bond. Such modifications can alter non-covalent interactions, such as hydrogen bonding and electrostatic interactions, within the protein, thereby influencing its folding, stability, and ultimately, its biological activity. frontiersin.orgnih.govresearchgate.net For example, increasing the content of sulfur-containing amino acids and the formation of disulfide bonds has been linked to changes in the secondary structure of proteins, such as an increase in β-sheet content, which can affect the textural properties of food proteins. frontiersin.org

Advanced Analytical Methodologies for L Cystine S,s Dioxide Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of L-Cystine S,S-dioxide, enabling its separation from complex biological matrices and subsequent quantification. Various chromatographic approaches have been tailored to address the unique chemical properties of this and related sulfur-containing amino acids.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of amino acids, including oxidized forms of L-cystine. The development of a simple, reproducible, and sensitive HPLC method is crucial for the determination of such compounds. innovareacademics.in For instance, methods have been developed for related compounds like S-Methyl L-Cysteine using a C-18 column as the stationary phase and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). innovareacademics.in A key aspect of HPLC method development is ensuring the stability of the analyte during analysis; for example, using a buffer with a specific pH can be critical. google.com

A typical HPLC system for such analyses is equipped with a quaternary pump, an online degasser, a thermostated column compartment, and a UV or diode-array detector. insights.bio The choice of column is critical, with C18 columns being a popular option for reversed-phase chromatography. innovareacademics.ininsights.bio The mobile phase composition, flow rate, and column temperature are optimized to achieve the desired separation and peak symmetry. google.cominsights.bio For example, a mobile phase of acetonitrile and water containing an acid like trifluoroacetic acid (TFA) at a specific flow rate and temperature can be effective. insights.bio

Interactive Table 1: HPLC Metyhodologies

| Parameter | HPLC for S-Methyl L-Cysteine innovareacademics.in | HPLC for N-acetyl-L-cysteine (NAC) and Di-NAC insights.bio |

|---|---|---|

| Stationary Phase | Inertsustain GL-Science Column C-18 (150 mm x 4.6 mm; 5μ) | YMC-Pack Pro C18 (250 X 4.6, S-5 μm, 12 nm) |

| Mobile Phase | Phosphate buffer (pH 6.5): Acetonitrile (97:3) | Acetonitrile:Water (4:96 v/v) with 0.1% TFA |

| Flow Rate | Not specified | 1.0 ml/min |

| Detection | UV detector (wavelength not specified) | UV at 212 nm |

| Column Temperature | Ambient | 25 °C |

| Injection Volume | Not specified | 20 μl |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) offers another avenue for the analysis of sulfur-containing compounds, though it often requires derivatization to increase the volatility of analytes like amino acids. A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group. d-nb.info This allows for the analysis of otherwise non-volatile compounds.

GC analysis of silylated amino acids is generally feasible. d-nb.info However, direct GC analysis of some related compounds, like the major cysteine sulfoxide (B87167) in onions, has been shown to be stable, allowing for its measurement without derivatization. mdpi.com GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. d-nb.infomdpi.com This combination is a widely used analytical technique for isotope ratio analysis with sufficient precision. juniperpublishers.com

Ion-Pair and Reversed-Phase Chromatography

Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a powerful technique for separating charged molecules like amino acids and their derivatives. chromatographyonline.com In this method, an ion-pairing agent, typically an alkylamine, is added to the mobile phase. chromatographyonline.com This agent forms a neutral ion pair with the charged analyte, which can then be retained and separated by a reversed-phase column. chromatographyonline.com The retention mechanism in IP-RPLC is complex, involving both hydrophobic and electrostatic interactions. chromatographyonline.com

This technique is particularly advantageous as it can be readily coupled with mass spectrometry. chromatographyonline.com IP-RPLC has been successfully used for the determination of compounds like N-acetyl-L-cysteine in plasma and other biological fluids. insights.bio Reversed-phase HPLC (RP-HPLC) is a fundamental chromatographic method used for a wide range of applications, including the analysis of amino acid derivatives. insights.bio The choice of a C18 column is common in RP-HPLC. insights.bioresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural analysis of this compound and related metabolites. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone of modern metabolomics. animbiosci.org This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. animbiosci.org LC-MS/MS is widely used for the quantitative analysis of a vast array of metabolites in biological samples. nih.govnih.gov

For the analysis of sulfur-containing amino acids and their derivatives, LC-MS/MS methods have been developed that offer high throughput, sensitivity, and specificity. nih.govmdpi.com These methods often involve derivatization to improve chromatographic and mass spectrometric properties. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted quantification, providing excellent selectivity and sensitivity. nih.gov Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) allow for the comprehensive screening of metabolites in a sample. animbiosci.org

Interactive Table 2: LC-MS/MS Methodologies

| Parameter | LC-MS/MS for Cys-containing dipeptides nih.gov | LC-MS/MS for SMC and SMCSO mdpi.com |

|---|---|---|

| Chromatography | C18 column (2.1 mm × 150 mm, 1.7 μm) | Not specified |

| Mobile Phase | Water-acetonitrile gradient with 0.1% (v/v) formic acid | Not specified |

| Flow Rate | 0.25 ml/min | Not specified |

| Ionization | Electrospray ionization (positive/negative mode) | Electrospray ionization |

| MS Operation | Multiple reaction monitoring (MRM) | Not specified |

| Derivatization | Monobromobimane | None (isotope-labelled internal standards used) |

Fragmentation Patterns and Structural Elucidation

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of molecules by analyzing their fragmentation patterns. In collision-induced dissociation (CID), a precursor ion is fragmented, and the resulting product ions provide structural information. mdpi.com The fragmentation of protonated cystine, a related compound, has been studied in detail, revealing characteristic cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds. mdpi.comresearchgate.net

Understanding these fragmentation pathways is essential for identifying unknown metabolites and for developing robust quantitative assays. mdpi.comresearchgate.net The fragmentation of molecular ions can be complex, but certain patterns are indicative of specific structural features. libretexts.org For instance, the presence of heteroatoms like sulfur can significantly influence the fragmentation pattern. libretexts.org High-resolution mass spectrometry allows for the accurate mass measurement of fragment ions, which aids in determining their elemental composition and further refining the structural assignment. mdpi.com The study of these patterns helps in distinguishing between isobaric fragments, which have the same nominal mass but different elemental compositions. mdpi.comresearchgate.net

Isotopic Abundance Ratio Analysis

Isotopic Abundance Ratio Analysis is a powerful technique for investigating the origin and transformation pathways of molecules like this compound. This method precisely measures the ratios of stable isotopes of elements within the compound. For sulfur-containing amino acids, the analysis of sulfur (³³S/³²S, ³⁴S/³²S), carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁷O/¹⁶O, ¹⁸O/¹⁶O) isotopes is of particular interest. juniperpublishers.comresearchgate.net

The determination of these isotopic ratios is commonly performed using mass spectrometry coupled with a separation technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). juniperpublishers.com In LC-MS analysis, the relative intensities of the molecular ion peak (PM) and the peaks for the heavier isotopes (PM+1, PM+2) are used to calculate the abundance ratios. juniperpublishers.comresearchgate.net For instance, a study on L-cysteine demonstrated that changes in the isotopic abundance ratios of PM+1/PM and PM+2/PM could be quantified, suggesting alterations in the atomic bond vibrations and stability of the molecule. juniperpublishers.com

Compound-Specific Isotope Analysis (CSIA) of sulfur, often employing a gas chromatograph coupled to a multicollector inductively-coupled plasma mass spectrometer (GC-MC-ICP-MS), allows for the precise measurement of δ³⁴S in individual organic compounds. This technique disintegrates the organic molecules into their constituent atoms, enabling direct isotopic measurements of atomic sulfur ions. Such analyses can provide detailed information about the geochemical or biogeochemical processes that have influenced the compound. Variations in the natural isotopic abundance of sulfur in materials can range significantly, reflecting the diverse processes that fractionate sulfur isotopes. wikipedia.org

Table 1: Isotopic Abundance Ratios in L-Cysteine Analysis This table is interactive. Click on the headers to sort.

| Parameter | Description | Significance in this compound Research |

|---|---|---|

| P_M+1/P_M | Ratio of the abundance of the molecule with one heavy isotope to the molecule with the most abundant isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³³S/³²S). juniperpublishers.comresearchgate.net | Provides insights into potential changes in the molecular structure and bond strength. juniperpublishers.com |

| P_M+2/P_M | Ratio of the abundance of the molecule with two heavy isotopes or one heavier isotope to the most abundant (e.g., ³⁴S/³²S). juniperpublishers.comresearchgate.net | Particularly useful for sulfur compounds to track changes in the heavier sulfur isotopes. juniperpublishers.com |

| δ³⁴S | The delta value representing the relative difference in the ³⁴S/³²S ratio of a sample compared to a standard. wikipedia.org | Can be used to trace the origins and metabolic pathways of sulfur-containing compounds. nih.gov |

Spectroscopic Techniques in Structural and Mechanistic Investigations

Spectroscopic methods are indispensable for the structural elucidation and investigation of the reaction mechanisms of this compound.

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique used to characterize the structure and orientation of molecules in thin films adsorbed on reflective surfaces, such as metals. bruker.comnih.gov This method is particularly well-suited for studying the interaction of sulfur-containing amino acids with surfaces. acs.orgrsc.org In an IRRAS experiment, the sample is analyzed in a reflection geometry at a grazing angle of incidence. bruker.com The technique's sensitivity can be enhanced by using polarization modulation (PM-IRRAS), which also helps to eliminate interference from atmospheric water vapor and carbon dioxide. bruker.com

For sulfur-containing compounds like L-cysteine and its derivatives, IRRAS can provide detailed information about the adsorption mechanism and the orientation of the molecule on the surface. rsc.org For example, studies on the adsorption of L-cysteine on platinum electrodes have used IRRAS to identify the reaction intermediates and products of its electrooxidation. rsc.org The vibrational frequencies observed in the IRRAS spectra can be assigned to specific functional groups, allowing for the characterization of the adsorbed species. researchgate.net This technique would be valuable in understanding how this compound interacts with various surfaces, which is crucial for applications in materials science and sensor development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination and purity analysis of organic compounds, including oxidized sulfur species like this compound. copernicus.orgresearchgate.net ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its complete structure.

In the context of this compound research, NMR is used to confirm the identity of synthesized products and to identify any impurities. copernicus.org For instance, in studies of the oxidation of sulfur-containing compounds, NMR spectra are used to track the progress of the reaction and to identify the resulting products, such as sulfoxides and sulfones. copernicus.orgresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra are unique to a specific molecular structure, making it a definitive tool for structural assignment. Furthermore, quantitative NMR (qNMR) can be employed for purity assessment without the need for a reference standard of the analyte itself. The presence of ³³S, a stable isotope of sulfur with a nuclear spin, also opens the possibility for ³³S NMR studies, although its low natural abundance and quadrupolar nature can present challenges. mdpi.com

Electron Paramagnetic Resonance (EPR) in Redox Mechanism Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govwur.nl This makes it an invaluable tool for investigating the redox mechanisms of sulfur-containing compounds, which often involve radical intermediates. researchgate.netnih.gov

The direct detection of highly reactive radicals can be challenging due to their short lifetimes. Therefore, a technique called spin trapping is often employed. nih.gov In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.gov The resulting EPR spectrum of the radical adduct often has a characteristic hyperfine splitting pattern that can be used to identify the original trapped radical. nih.gov

In the study of this compound, EPR can be used to investigate its potential involvement in redox reactions. For example, if the oxidation or reduction of this compound proceeds through a radical mechanism, EPR with spin trapping could be used to detect and identify the sulfur-centered radicals formed. nih.govnih.gov This would provide direct evidence for the proposed redox pathway and offer insights into the reactivity of this compound.

Sample Preparation and Derivatization Strategies for Oxidized Sulfur Species

Proper sample preparation is critical for the accurate analysis of oxidized sulfur species to prevent unwanted side reactions, such as further oxidation or degradation.

Thiol-Specific Alkylating Reagents to Prevent Oxidation

When analyzing samples containing a mixture of reduced and oxidized sulfur species, it is crucial to prevent the artificial oxidation of free thiol groups during sample preparation and analysis. researchgate.net This is particularly important when the focus is on quantifying an oxidized species like this compound in a biological matrix that may also contain L-cysteine. Thiol-specific alkylating reagents are used to block the reactive sulfhydryl groups of thiols, forming stable thioether bonds. acs.orgnih.gov

Commonly used alkylating agents include N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM). researchgate.netacs.orgnih.gov NEM is known for its rapid reaction with thiols at a pH range of 6.5-7.5. thermofisher.com IAM also reacts specifically with thiols, particularly the deprotonated thiolate anion, and is often used under slightly alkaline conditions. nih.gov The choice of reagent can be critical, as some reagents may have side reactions with other amino acids or even with oxidized cysteine forms like sulfenic acids under certain conditions. nih.govnih.gov

The general procedure involves treating the sample with the alkylating reagent to block all free thiols. acs.orgresearchgate.net This step ensures that the measured concentration of oxidized species like this compound reflects the native state of the sample and is not inflated by the oxidation of L-cysteine during handling. researchgate.net This derivatization is often the first step in more complex analytical workflows, such as those involving enzymatic digestion and mass spectrometric analysis. mdpi.com

Table 2: Common Thiol-Specific Alkylating Reagents This table is interactive. Click on the headers to sort.

| Reagent | Reaction pH | Key Characteristics |

|---|---|---|

| N-ethylmaleimide (NEM) | 6.5-7.5 | Rapid reaction kinetics and high solubility in aqueous buffers. researchgate.netthermofisher.com Can react with other nucleophiles at higher pH. acs.org |

| Iodoacetamide (IAM) | ~8 | Reacts with deprotonated thiols (thiolates). nih.gov Generally more specific for thiols than NEM but the reaction is slower. acs.org |

Solid Phase Extraction and Clean-up Procedures

Solid Phase Extraction (SPE) is a cornerstone technique in the sample preparation workflow for the analysis of this compound, providing essential clean-up, concentration, and fractionation of the analyte from complex biological matrices. The inherent polarity and charge of this compound dictate the selection of appropriate SPE sorbents and methodologies, with ion-exchange and reversed-phase chromatography being the most pertinent approaches.

The primary goal of SPE in this compound research is to remove interfering substances such as salts, proteins, lipids, and other metabolites that can suppress ionization in mass spectrometry or co-elute with the analyte in chromatographic separations. A well-optimized SPE protocol significantly enhances the sensitivity and reliability of subsequent analytical measurements.